molecular formula C20H18FN3O3 B12041077 9-Fluoro-7-hydroxy-3-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide

9-Fluoro-7-hydroxy-3-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide

Cat. No.: B12041077
M. Wt: 367.4 g/mol
InChI Key: BPRCZYQKHPNDFQ-UHFFFAOYSA-N
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Description

9-Fluoro-7-hydroxy-3-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide is a complex organic compound with a unique structure that includes a fluorine atom, a hydroxyl group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of fluorinated pyridines and quinoline derivatives . Reaction conditions typically include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

9-Fluoro-7-hydroxy-3-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution reactions can produce a variety of halogenated compounds .

Scientific Research Applications

9-Fluoro-7-hydroxy-3-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-Fluoro-7-hydroxy-3-methyl-N-(6-methyl-2-pyridinyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atom and hydroxyl group play crucial roles in its binding affinity and reactivity with target molecules. The compound may inhibit or activate specific enzymes or receptors, leading to its observed biological effects .

Properties

Molecular Formula

C20H18FN3O3

Molecular Weight

367.4 g/mol

IUPAC Name

7-fluoro-4-hydroxy-12-methyl-N-(6-methylpyridin-2-yl)-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C20H18FN3O3/c1-10-4-3-5-15(22-10)23-19(26)16-18(25)14-9-13(21)8-12-7-6-11(2)24(17(12)14)20(16)27/h3-5,8-9,11,25H,6-7H2,1-2H3,(H,22,23,26)

InChI Key

BPRCZYQKHPNDFQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C3N1C(=O)C(=C(C3=CC(=C2)F)O)C(=O)NC4=CC=CC(=N4)C

Origin of Product

United States

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